Arg-Asp

Descripción general

Descripción

The compound “Arg-Asp” refers to a dipeptide composed of the amino acids arginine and aspartic acid. This dipeptide is part of a larger family of peptides that play crucial roles in various biological processes. The this compound sequence is particularly significant in the context of cell adhesion, signaling, and interactions with integrins, which are receptors that mediate cell-extracellular matrix interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of the Arg-Asp dipeptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Coupling: The carboxyl group of aspartic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then reacted with the amino group of arginine.

Deprotection: Protecting groups on the amino acids are removed to expose reactive sites for further coupling.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound dipeptide can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of peptides in large quantities. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

The Arg-Asp dipeptide can undergo various chemical reactions, including:

Oxidation: The guanidinium group of arginine can be oxidized to form nitric oxide, a signaling molecule.

Reduction: Reduction reactions can modify the carboxyl group of aspartic acid to form aspartate.

Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Nitric oxide and other nitrogen oxides.

Reduction: Aspartate and reduced forms of arginine.

Substitution: Derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

Role in Cell Adhesion and Signaling

Cell Adhesion:

Arg-Asp sequences are crucial for cell adhesion, particularly in the context of integrins, which are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The RGD (Arg-Gly-Asp) motif is a well-known example that promotes cell attachment and migration. This sequence is utilized extensively in tissue engineering and regenerative medicine to enhance cell adhesion on biomaterials.

Case Study:

- Tissue Engineering: Research has shown that surfaces coated with RGD peptides significantly increase the adhesion and proliferation of fibroblasts and endothelial cells. A study demonstrated that RGD-modified scaffolds improved the integration of tissue-engineered constructs with host tissues, promoting better healing outcomes .

Drug Delivery Systems

Nanoparticle Functionalization:

this compound sequences are employed to functionalize nanoparticles for targeted drug delivery. The positive charge of arginine enhances cellular uptake, while aspartate can facilitate endosomal escape.

Data Table: Applications of this compound in Drug Delivery

| Study | Nanoparticle Type | Drug | Outcome |

|---|---|---|---|

| Zhang et al. (2018) | Lipid-based nanoparticles | Doxorubicin | Increased cytotoxicity in cancer cells |

| Lee et al. (2020) | Polymeric nanoparticles | Insulin | Enhanced bioavailability and stability |

Protein Engineering

Stabilization of Protein Structures:

The this compound pair can form salt bridges that stabilize protein structures. This is particularly relevant in enzyme technology, where maintaining structural integrity is essential for catalytic activity.

Case Study:

- Enzyme Activity: A study on lipase enzymes revealed that specific interactions between Arg and Asp residues were critical for catalytic efficiency. Mutations disrupting these interactions led to a significant decrease in enzyme activity, highlighting the importance of this motif in protein functionality .

Biocompatibility in Materials Science

Biodegradable Polymers:

In materials science, this compound sequences are integrated into biodegradable polymers to enhance biocompatibility. These polymers are used in various applications, including wound dressings and drug delivery systems.

Data Table: Properties of this compound Modified Polymers

| Polymer Type | Modification | Application | Biocompatibility Rating |

|---|---|---|---|

| PLA | This compound coating | Wound dressing | Excellent |

| PCL | This compound addition | Drug delivery | Good |

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to study the interactions involving this compound residues within proteins and peptides. These studies provide insights into conformational dynamics and binding affinities.

Case Study:

- A theoretical study on a pentapeptide containing this compound showed that the interaction energies between these residues significantly influenced the peptide's binding affinity to target proteins. The simulations indicated that salt bridges formed by Arg and Asp residues were crucial for maintaining structural stability during conformational changes .

Mecanismo De Acción

The Arg-Asp dipeptide exerts its effects by binding to integrin receptors on the surface of cells. This binding triggers a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. The interaction between this compound and integrins is mediated by ionic and hydrophobic interactions, which stabilize the binding and activate downstream signaling molecules.

Comparación Con Compuestos Similares

Similar Compounds

Arg-Gly-Asp: A tripeptide that includes glycine and has similar integrin-binding properties.

Cyclo(Arg-Gly-Asp-D-Phe-Val): A cyclic peptide with enhanced stability and binding affinity for integrins.

Arg-Gly-Asp-Ser: A tetrapeptide with additional serine residue that enhances its biological activity.

Uniqueness

The Arg-Asp dipeptide is unique in its simplicity and specificity for certain integrin receptors. While longer peptides like Arg-Gly-Asp and its derivatives have broader applications, this compound provides a more focused interaction with specific integrins, making it a valuable tool in targeted therapeutic applications.

Actividad Biológica

Arginine-Aspartate (Arg-Asp) is a dipeptide that plays a significant role in various biological processes, including cell adhesion, signaling, and modulation of immune responses. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

1. Overview of this compound

This compound is composed of the amino acids arginine (Arg) and aspartate (Asp). It is known for its involvement in cell signaling pathways and interactions with cell surface receptors. The presence of these two amino acids contributes to the dipeptide's biological functions, particularly in promoting cell adhesion and influencing cellular behavior.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Adhesion: this compound sequences are critical for binding to integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion.

- Signal Transduction: The dipeptide can activate intracellular signaling pathways that regulate cell proliferation and differentiation.

- Immune Modulation: this compound influences immune responses by modulating the activity of various immune cells.

3.1 Growth Promotion in Aquaculture

A study demonstrated that β-arginine-aspartate dipeptides (β-Asp-Arg) significantly promote growth in fish. In feeding trials, fish supplemented with β-Asp-Arg showed increased body weight gain compared to control groups. This effect is attributed to enhanced nutrient absorption facilitated by specific transporters in the enterocytes of the small intestine .

| Parameter | Control Group | β-Asp-Arg Group |

|---|---|---|

| Initial Weight (g) | 100 ± 5 | 100 ± 5 |

| Final Weight (g) | 150 ± 10 | 180 ± 15 |

| Weight Gain (%) | - | 80% |

3.2 Antimicrobial Activity

Research has shown that derivatives of Arg and Asp exhibit significant antimicrobial properties. For instance, bis-hydrazones derived from quinazolinones linked with Asp showed enhanced antimicrobial activity against various bacterial strains. The introduction of Arg further improved these properties due to its positive charge, which enhances interaction with negatively charged bacterial membranes .

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|---|

| Asp-Hydrazone | 15 | 50 |

| Arg-Hydrazone | 20 | 30 |

4.1 Case Study: Cancer Treatment

In a study involving xenografted tumors, the use of this compound sequences in drug delivery systems showed promising results. Compounds containing this compound triads demonstrated increased retention within tumors and enhanced therapeutic efficacy compared to traditional delivery methods .

4.2 Case Study: Cardiovascular Effects

The octapeptide angiotensin II, which includes an this compound sequence, has been shown to elevate blood pressure by acting on specific receptors in mammals. This highlights the dipeptide's role in cardiovascular regulation and its potential implications for hypertension treatment .

5. Conclusion

The biological activity of this compound is multifaceted, influencing various physiological processes such as growth promotion, immune modulation, and antimicrobial action. Ongoing research continues to unveil its potential therapeutic applications across different fields, including aquaculture, medicine, and biochemistry.

Propiedades

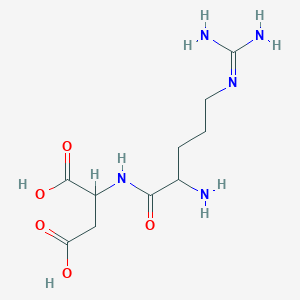

IUPAC Name |

2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O5/c11-5(2-1-3-14-10(12)13)8(18)15-6(9(19)20)4-7(16)17/h5-6H,1-4,11H2,(H,15,18)(H,16,17)(H,19,20)(H4,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFXMYAHXJGAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431265 | |

| Record name | Arg-Asp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15706-88-4 | |

| Record name | Arg-Asp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the Arg-Asp motif contribute to the function of certain proteins?

A1: The this compound sequence is often found within functional domains of proteins, influencing their activity and interactions. For instance, in the enzyme levansucrase from Acetobacter diazotrophicus, Asp-309 within the conserved this compound-Pro (RDP) motif plays a crucial role in catalysis. Mutating this aspartic acid to asparagine significantly reduces the enzyme's catalytic efficiency, highlighting the importance of this residue for sucrose hydrolysis.

Q2: Can you provide an example of this compound involvement in protein-protein interactions?

A2: Research on the Staphylococcus aureus enzyme Sortase A (SrtA) provides insights into the role of this compound containing peptides in protein interactions. The pentapeptide Leu-Pro-Arg-Asp-Ala (LPRDA) exhibits antivirulence activity against S. aureus by interacting with SrtA. Molecular modeling studies suggest that LPRDA binds to a flexible region within SrtA, influencing the enzyme's dynamics and potentially interfering with its function.

Q3: What is the significance of this compound pairings in protein structures?

A3: Analysis of protein structures reveals that this compound pairings, stabilized by salt bridges, are prevalent, often found within Arg-Arg-Asp/Glu clusters. These clusters frequently occur in polar environments, indicating a role for electrostatic interactions and solvation in their stability. The presence of acidic residues near Arg-Arg pairings further enhances their stability.

Q4: What is the molecular weight of the this compound dipeptide?

A4: The molecular weight of the this compound dipeptide is approximately 290.3 g/mol.

Q5: Are there any enzymes known to specifically cleave at the this compound bond?

A5: Yes, certain enzymes exhibit specificity for cleaving peptide bonds involving arginine and aspartic acid. For example, a dipeptidase isolated from human urine, identified as the released form of renal dipeptidase, efficiently cleaves the this compound bond. This enzyme, composed of four identical subunits, plays a role in the metabolism of dipeptides containing this specific amino acid sequence.

Q6: How have computational methods been used to study this compound containing peptides?

A6: Computational techniques, such as simulated annealing and molecular dynamics simulations, have been instrumental in studying the conformational preferences of this compound containing peptides. For example, researchers investigated the conformational space of the antithrombotic peptide Lys-Arg-Asp-Ser (KRDS) and its analogs using simulated annealing. They identified predominant conformational classes and related them to structural features determined from NMR spectroscopy. This study provided insights into the structure-activity relationships of these peptides.

Q7: How does altering the amino acid sequence around this compound affect biological activity?

A7: Modifications to the amino acid sequence surrounding this compound can significantly impact biological activity. In the context of antithrombotic peptides, replacing L-lysine with D-lysine in KRDS (yielding KDRDS) abolishes its activity, highlighting the importance of stereochemistry. Conversely, substituting aspartic acid and serine with glutamic acid in KRDS (resulting in KREE) maintains and even enhances the peptide's antithrombotic properties. These findings underscore the crucial role of neighboring residues in determining peptide activity and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.